molecular formula C8H12ClN3 B3042735 N-Butyl-2-chloropyrimidin-4-amine CAS No. 66229-56-9

N-Butyl-2-chloropyrimidin-4-amine

Cat. No.: B3042735
CAS No.: 66229-56-9
M. Wt: 185.65 g/mol
InChI Key: IRLFFMNKFRZEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-chloropyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a butyl group at the nitrogen atom and a chlorine atom at the second position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-chloropyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with butylamine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

2-chloropyrimidine+butylamineThis compound\text{2-chloropyrimidine} + \text{butylamine} \rightarrow \text{this compound} 2-chloropyrimidine+butylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-2-chloropyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles in the presence of palladium catalysts.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.

    Reduction Products: Reduced derivatives such as dihydropyrimidines.

Scientific Research Applications

N-Butyl-2-chloropyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-2-chloropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the butyl and chlorine substituents can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    2-Amino-4-chloropyrimidine: Similar structure but lacks the butyl group.

    N-tert-Butyl-2-chloropyrimidin-4-amine: Similar structure with a tert-butyl group instead of a butyl group.

    2,4-Dichloropyrimidine: Contains two chlorine atoms but no butyl group.

Uniqueness: N-Butyl-2-chloropyrimidin-4-amine is unique due to the presence of both a butyl group and a chlorine atom, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

N-butyl-2-chloropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-2-3-5-10-7-4-6-11-8(9)12-7/h4,6H,2-3,5H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLFFMNKFRZEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-2-chloropyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-Butyl-2-chloropyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-Butyl-2-chloropyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-Butyl-2-chloropyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-Butyl-2-chloropyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-Butyl-2-chloropyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.